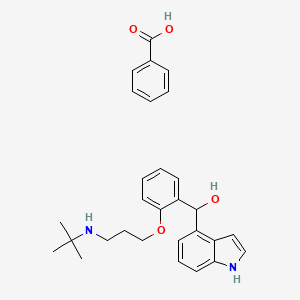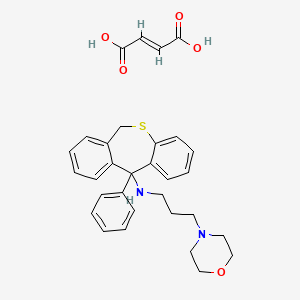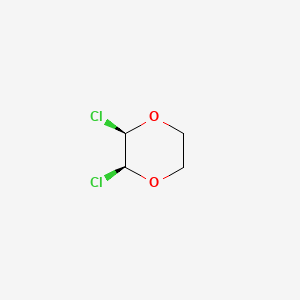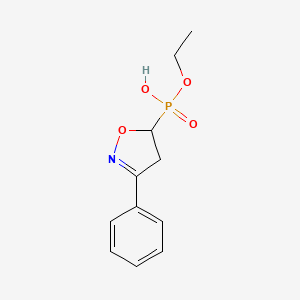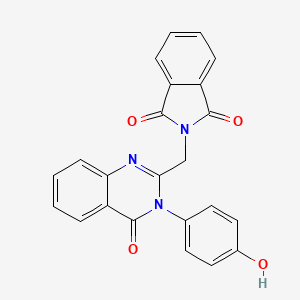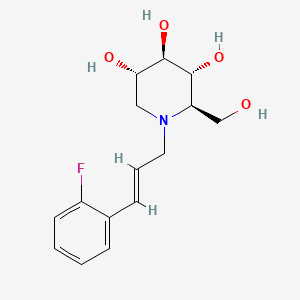
(3-(2-FPh)2-propenyl)DNJ
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-fluorophenyl)2-propenyl)-1-deoxynojirimycin typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-deoxynojirimycin and 2-fluorophenylpropenyl derivatives.
Coupling Reaction: The 2-fluorophenylpropenyl derivative is coupled with 1-deoxynojirimycin using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature for several hours.
Purification: The product is purified using column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of (3-(2-fluorophenyl)2-propenyl)-1-deoxynojirimycin may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the product is purified using advanced techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
(3-(2-fluorophenyl)2-propenyl)-1-deoxynojirimycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl groups can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorophenyl groups.
Aplicaciones Científicas De Investigación
(3-(2-fluorophenyl)2-propenyl)-1-deoxynojirimycin has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly for glycosidases.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as diabetes and cancer.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3-(2-fluorophenyl)2-propenyl)-1-deoxynojirimycin involves its interaction with specific molecular targets, such as glycosidases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby preventing the hydrolysis of glycosidic bonds. This inhibition can lead to various biological effects, including the modulation of glucose metabolism and the inhibition of tumor cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
1-Deoxynojirimycin: The parent compound, known for its glycosidase inhibitory activity.
(3-(4-fluorophenyl)2-propenyl)-1-deoxynojirimycin: A similar compound with a different fluorophenyl substitution pattern.
(3-(2-chlorophenyl)2-propenyl)-1-deoxynojirimycin: A related compound with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
(3-(2-fluorophenyl)2-propenyl)-1-deoxynojirimycin is unique due to the presence of two fluorophenyl groups, which can enhance its binding affinity to glycosidases and improve its stability. This makes it a promising candidate for further research and development in various scientific fields.
Propiedades
Número CAS |
128985-14-8 |
|---|---|
Fórmula molecular |
C15H20FNO4 |
Peso molecular |
297.32 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S)-1-[(E)-3-(2-fluorophenyl)prop-2-enyl]-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C15H20FNO4/c16-11-6-2-1-4-10(11)5-3-7-17-8-13(19)15(21)14(20)12(17)9-18/h1-6,12-15,18-21H,7-9H2/b5-3+/t12-,13+,14-,15-/m1/s1 |
Clave InChI |
NYDQFYITANTYBZ-ARSSLNMHSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@@H]([C@H](N1C/C=C/C2=CC=CC=C2F)CO)O)O)O |
SMILES canónico |
C1C(C(C(C(N1CC=CC2=CC=CC=C2F)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


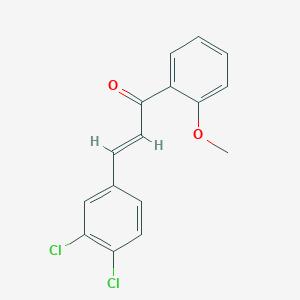


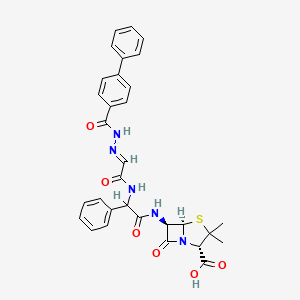

![3-amino-N-[2-(2-benzoyl-4-chloroanilino)acetyl]propanamide;oxalic acid](/img/structure/B12759404.png)

